Technical Monograph: 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol
Technical Monograph: 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol
Strategic Intermediate for Medicinal Chemistry & Agrochemical Synthesis[1][2]
Executive Summary
2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS 1017778-74-3 ) is a high-value fluorinated building block used extensively in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Its structural uniqueness lies in the contiguous substitution pattern of a methoxy group and a trifluoromethyl group on the benzene ring.[1] This specific arrangement allows medicinal chemists to fine-tune lipophilicity (LogP) , metabolic stability , and conformation of drug candidates without significantly altering steric bulk compared to non-fluorinated analogs.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications in drug discovery.[1]
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 2-Methoxy-3-(trifluoromethyl)benzyl alcohol |
| CAS Number | 1017778-74-3 |
| Molecular Formula | C₉H₉F₃O₂ |
| Molecular Weight | 206.16 g/mol |
| Structure Description | Benzyl alcohol core with a methoxy (-OCH₃) group at the C2 position and a trifluoromethyl (-CF₃) group at the C3 position.[1][2][3][4][5][6][7][8] |
| Physical State | Liquid or low-melting solid (dependent on purity/polymorph) |
| Solubility | Highly soluble in DCM, Methanol, Ethyl Acetate, DMSO; Sparingly soluble in water.[1] |
| Acidity (pKa) | ~14-15 (Alcoholic proton); Non-acidic core.[1] |
| Lipophilicity | Increased relative to non-fluorinated benzyl alcohol due to the -CF₃ moiety.[1] |
Structural Significance
The ortho-methoxy group acts as a hydrogen bond acceptor and can lock the conformation of the side chain via intramolecular hydrogen bonding.[1] The meta-trifluoromethyl group introduces strong electron-withdrawing effects, deactivating the ring towards metabolic oxidation while increasing the molecule's overall lipophilicity, a critical factor for blood-brain barrier (BBB) permeability.[1]
Validated Synthetic Protocols
The most reliable and scalable route to 2-Methoxy-3-(trifluoromethyl)benzyl alcohol is the chemoselective reduction of its corresponding carboxylic acid precursor, 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 119692-41-0).[1]
Protocol: Reduction via Borane-Tetrahydrofuran (BH₃[1]·THF)
Rationale: Borane is preferred over Lithium Aluminum Hydride (LiAlH₄) for carboxylic acids due to milder conditions and higher chemoselectivity, avoiding potential defluorination side reactions.
Reagents & Materials
-
Precursor: 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq)[1]
-
Reductant: Borane-THF complex (1.0 M solution, 1.5–2.0 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[6]
-
Quench: Methanol (MeOH), 1M HCl
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add the BH₃·THF solution (1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.[1] The acid spot should disappear, replaced by the more polar alcohol spot.[1]
-
Quenching: Cool the mixture back to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Stir for 30 minutes.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the pure alcohol.
Synthesis Workflow Visualization
Figure 1: Chemoselective reduction pathway from the benzoic acid precursor to the target alcohol.[1][9]
Applications in Drug Discovery
This benzyl alcohol serves as a versatile "warhead" or linker in medicinal chemistry.[1] The hydroxyl group is rarely the final endpoint; rather, it is a handle for further functionalization.[1]
Key Transformations & Utility
-
Alkylation/Etherification: Conversion to benzyl ethers to introduce the 2-OMe-3-CF3 motif into larger scaffolds (e.g., kinase inhibitors).[1]
-
Oxidation: Re-oxidation to the benzaldehyde for reductive amination reactions.[1]
-
Halogenation: Conversion to benzyl bromide/chloride for nucleophilic substitution (SN2) reactions.[1]
Mechanistic Impact on Drug Design
-
Metabolic Blocking: The -CF₃ group at the 3-position blocks metabolic hydroxylation at a vulnerable site on the phenyl ring.[1]
-
Conformational Lock: The 2-methoxy group creates a steric clash with ortho-substituents, often forcing the phenyl ring into a specific twist angle relative to the rest of the molecule, which can improve binding affinity to protein targets like GPCRs and Ion Channels .[1]
Decision Logic for Fragment Selection
Figure 2: Strategic decision tree for incorporating the 2-methoxy-3-(trifluoromethyl)benzyl moiety.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50 – 7.70 (m, 2H): Aromatic protons (H4, H6).[1] The CF3 group causes downfield shifts.
-
δ 7.20 – 7.30 (t, 1H): Aromatic proton (H5).
-
δ 4.75 (s or d, 2H): Benzylic protons (-CH ₂OH).
-
δ 3.95 (s, 3H): Methoxy protons (-OCH ₃). Distinctive singlet.
-
δ 2.00 – 2.50 (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.[1]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -62.0 to -63.0 (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.[1]
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.[1]
-
Molecular Ion: [M]⁺ = 206.
-
Fragment Ions: Loss of -OH (M-17) or loss of -CH₂OH (M-31) is common in benzyl alcohols.[1]
Handling & Safety (SDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3 - Respiratory).[1]
-
Signal Word: Warning.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Benzyl alcohols can slowly oxidize to aldehydes or benzoic acids upon prolonged exposure to air.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
References
-
ChemicalBook. (2024).[1] 2-METHOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS 1017778-74-3.[1] Retrieved from
-
Santa Cruz Biotechnology. (2024).[1][10] 2-Methoxy-3-(trifluoromethyl)benzoic acid (Precursor CAS 119692-41-0).[1][10] Retrieved from
-
Sigma-Aldrich. (2024).[1] 2-(Trifluoromethyl)benzyl alcohol NMR Data (Analog Comparison). Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Benzyl Alcohol Derivatives - General Properties. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol | 1373921-03-9 [sigmaaldrich.com]
- 3. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. US10745334B2 - Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Google Patents [patents.google.com]
- 9. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 10. 2-Methoxy-3-(trifluoromethyl)benzoic acid | CAS 119692-41-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
